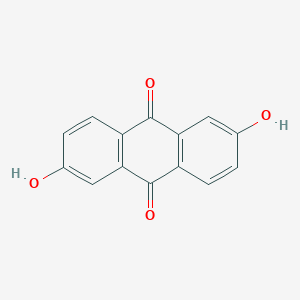

2,6-Dihydroxyanthraquinone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anthraflavic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antimutagenic properties.

Medicine: Investigated for its anticancer properties, particularly against breast carcinoma.

Safety and Hazards

Orientations Futures

The future directions of 2,6-Dihydroxyanthraquinone research are promising. It has been used as a starting material to synthesize tetrahydroxy tetrathiafulvalene (TTF) derivatives, which are used as redox-active building blocks in supramolecular and materials science . A study in Nature Communications reported the molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries . Another study documented the first case of a solvation regulation strategy to extend the lifetime of this compound (DHAQ) electrolytes .

Mécanisme D'action

L’acide anthraflavique exerce ses effets par plusieurs mécanismes :

Action antimutagène : Il inhibe la mutagénicité de certains carcinogènes en formant des produits non génotoxiques.

Action anticancéreuse : Il a été démontré qu’il inhibait la croissance des cellules cancéreuses en induisant l’apoptose et en inhibant la prolifération cellulaire.

Inhibition enzymatique : Il agit comme un puissant inhibiteur du cytochrome P-448, une enzyme impliquée dans l’activation de nombreux carcinogènes chimiques.

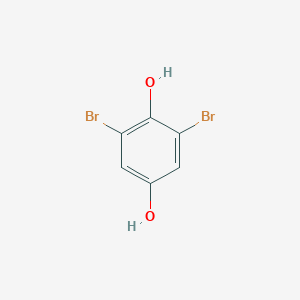

Composés similaires :

Alizarine (1,2-dihydroxyanthraquinone) : Un autre dérivé de l’anthraquinone présentant des propriétés chimiques similaires.

Anthrarufine (1,5-dihydroxyanthraquinone) : Présente des similitudes structurales avec l’acide anthraflavique.

Unicité : L’acide anthraflavique est unique en raison de son motif d’hydroxylation spécifique aux positions 2 et 6, ce qui lui confère des propriétés chimiques et biologiques distinctes. Ses activités antimutagènes et anticancéreuses puissantes en font un composé d’un intérêt considérable dans la recherche scientifique .

Analyse Biochimique

Biochemical Properties

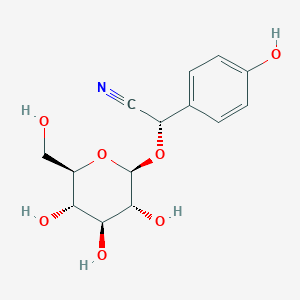

Anthraflavic acid is a flavonoid and an effective IQ mutagenicity inhibitor that can inhibit the activation pathways of microsomes and cytoplasm . It is also an effective and specific inhibitor of cytochrome P-448, an enzyme system closely related to the activation of many chemical carcinogens .

Cellular Effects

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .

Molecular Mechanism

The molecular mechanism of 2,6-Dihydroxyanthraquinone involves the interference with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions . This mechanism is elaborately demonstrated through experiments and simulations .

Temporal Effects in Laboratory Settings

In laboratory settings, the capacity fade rate of a flow battery utilizing this compound decreases by almost an order of magnitude, from 5.34% per day without TMA + to 0.65% per day with 4.5 M TMA + . This strategy is effective when the DHAQ concentration is raised to 0.4 M .

Metabolic Pathways

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide anthraflavique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l’oxydation de dérivés de l’anthracène. Par exemple, l’anthracène peut être oxydé à l’aide de permanganate de potassium en milieu alcalin pour donner de l’acide anthraflavique .

Méthodes de production industrielle : La production industrielle d’acide anthraflavique implique généralement l’oxydation à grande échelle de l’anthracène ou de ses dérivés. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le procédé peut impliquer l’utilisation de catalyseurs et des conditions contrôlées de température et de pression .

Analyse Des Réactions Chimiques

Types de réactions : L’acide anthraflavique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former différents dérivés de la quinone.

Réduction : La réduction de l’acide anthraflavique peut produire des dérivés d’hydroxyanthracène.

Substitution : Il peut subir des réactions de substitution électrophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Réactifs électrophiles tels que les halogènes ou les agents nitrants.

Principaux produits :

Oxydation : Formation de dérivés de la quinone.

Réduction : Formation de dérivés d’hydroxyanthracène.

Substitution : Formation d’acide anthraflavique halogéné ou nitré.

4. Applications de la recherche scientifique

L’acide anthraflavique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antimutagènes potentielles.

Médecine : Investigué pour ses propriétés anticancéreuses, en particulier contre le carcinome du sein.

Industrie : Utilisé dans la production de colorants et de pigments.

Propriétés

IUPAC Name |

2,6-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJFZPFBHMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036546 | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-60-6 | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraflavic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

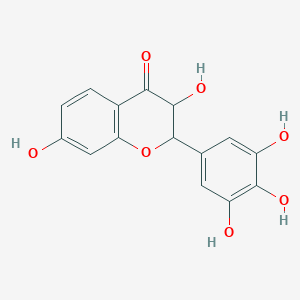

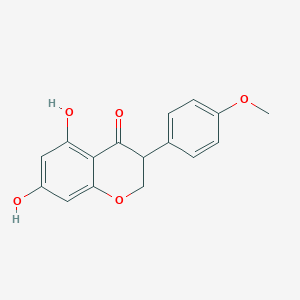

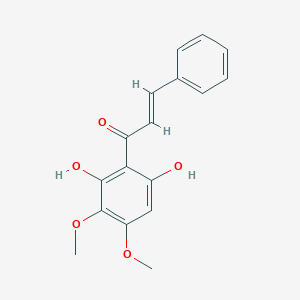

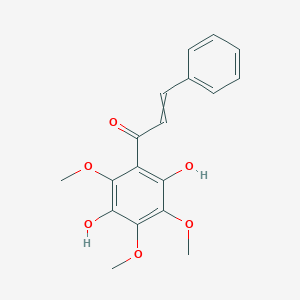

Feasible Synthetic Routes

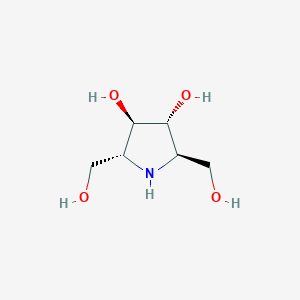

ANone: Anthraflavic acid exhibits its effects through various mechanisms depending on the target.

- Inhibition of α-amylase: Molecular docking studies have shown that anthraflavic acid exhibits a considerable binding affinity to α-amylase, suggesting its potential as an inhibitor. [, ] This inhibition can be beneficial in managing Type 2 diabetes mellitus.

- Cytotoxic effects on breast cancer cells: Anthraflavic acid has demonstrated significant cytotoxic effects against various human breast carcinoma cell lines (MCF-7, CAMA-1, SK-BR-3, MDA-MB-231, AU565, and Hs 281.T) in a time- and concentration-dependent manner. [, ] This anti-cancer effect is suggested to be linked to its antioxidant properties. []

- Inhibition of epidermal xenobiotic metabolism: Anthraflavic acid, along with other plant phenols, has been found to inhibit epidermal cytochrome P450-dependent monooxygenases, specifically aryl hydrocarbon hydroxylase (AHH) activity. [] This inhibition can potentially reduce the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) in the skin.

A:

- Spectroscopic data: Anthraflavic acid has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

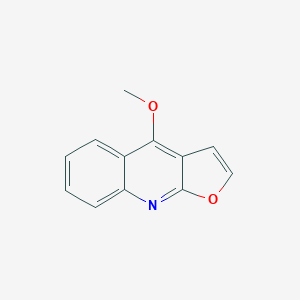

ANone: Anthraflavic acid has been successfully incorporated into various materials and applications:

- Thin films: Anthraflavic acid has been used as a dopant in thin films of silicon phthalocyanines for potential use in luminescent devices. [] It has also been used in the synthesis of charge-transfer donor-acceptor systems based on Curtis-type complexes for conductivity measurements in thin-film form. []

- Solid-state devices: Anthraflavic acid-doped titanyl/vanadyl phthalocyanine has been used to fabricate solid-state devices on recycled Tetrapak and graphite electrodes. []

- Redox flow batteries: Anthraflavic acid has shown promise as an anolyte material in alkaline redox flow batteries, particularly when paired with ferrocyanide as the catholyte. [, , ]

ANone:

- Molecular docking: This method has been employed to study the interaction of anthraflavic acid with α-amylase, revealing its potential as an enzyme inhibitor. [, ]

- Density Functional Theory (DFT): DFT calculations have been used to investigate the ground state hydrogen conformations and vibrational analysis of anthraflavic acid isomers. []

- Molecular modeling: This technique has been utilized to understand the increased thermal stabilities of DNA G-quadruplexes with anthraquinone insertions, including those derived from anthraflavic acid. []

A: Studies have shown that the position of hydroxyl groups on the anthraquinone ring significantly influences the biological activity of anthraflavic acid and its isomers. [, ] For instance, while anthraflavic acid (2,6-dihydroxyanthraquinone) exhibits inhibitory effects on PAH metabolism, other dihydroxyanthraquinone isomers like 1,4-dihydroxyanthraquinone have different activities. [, ] Additionally, the presence and type of substituents on the anthracene molecule impact its binding affinity to human serum albumin. []

A: Research suggests that anthraflavic acid can degrade in alkaline solutions used in redox flow batteries, highlighting the need for stabilization strategies. [] Furthermore, exploring various formulation approaches, such as encapsulation techniques, might be beneficial to improve solubility, bioavailability, and stability for different applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.